2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid and a hydrazide . The fluorophenyl group could be introduced through a nucleophilic aromatic substitution reaction . The thioether linkage could be formed through a nucleophilic substitution reaction involving a halogenated compound and a thiol . The morpholinoethanone moiety could be introduced through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic oxadiazole and phenyl rings, the polar C=O and C-N bonds in the morpholinoethanone moiety, and the relatively nonpolar C-S bond in the thioether linkage . The presence of the fluorine atom could also introduce a degree of polarity to the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring is generally considered to be stable under a variety of conditions, but can participate in reactions with strong electrophiles or nucleophiles . The morpholinoethanone moiety could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar and nonpolar groups within the molecule could give it a degree of solubility in both polar and nonpolar solvents .Applications De Recherche Scientifique
Anticancer Activity
The synthesized compound demonstrated significant antimitotic activity against human tumor cells, as per US NCI protocols. Its mean GI50/TGI values were 15.72/50.68 μM . This suggests its potential as an anticancer agent.
Drug Design and Development
The drug-like properties of this compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters. Its structure could serve as a basis for designing new synthetic agents with biological activity .
Thiazole Derivatives
Thiazoles, like our compound, are essential components of numerous drugs and biologically active natural compounds. Their extensive chemical modification potential allows for the creation of various condensed and non-condensed derivatives .
Hybrid-Pharmacophore Approach
The compound aligns with the “hybrid-pharmacophore” approach, which has led to existing drugs and compounds in preclinical research stages. Notably, several functional thiazole derivatives are currently under investigation for various therapeutic purposes .
Type 2 Diabetes Treatment
Thiazole derivatives have been explored for treating type 2 diabetes. Compounds like teneligliptin, balaglitazone, mitoglitazone, and halicin fall into this category .
Immunomodulation and Skin Diseases
Thiazole derivatives also include immunomodulatory agents (e.g., podotimod) and drugs for skin diseases (e.g., talarozole). These applications highlight the versatility of this compound class .
Antitumor Agents
Several thiazole derivatives are being investigated as antitumor agents. Examples include efatutazone, quizartinib, pidnarulex, and epalrestat .
Other Applications
Beyond the mentioned fields, thiazole derivatives have potential in treating preterm labor (e.g., ebopiprant), endometriosis (e.g., JNK kinase inhibitor bentamipod), and hypouricemia (e.g., dotinurad) .
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c15-11-4-2-1-3-10(11)13-16-17-14(21-13)22-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAYNXCZCIIACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.